1-(2-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride - 1170128-33-2

1-(2-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride

Catalog Number: EVT-1743153
CAS Number: 1170128-33-2
Molecular Formula: C12H17Cl3N2O
Molecular Weight: 311.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Several synthesis routes have been reported for 1-(2-Chlorophenyl)-2-piperazin-1-ylethanone dihydrochloride. One common method involves the N-alkylation of 1-(2-chlorophenyl)piperazine with 2-chloroacetyl chloride, followed by treatment with hydrochloric acid to obtain the dihydrochloride salt []. This reaction typically utilizes an appropriate base, such as triethylamine, and an inert solvent like dichloromethane. Optimization of reaction conditions like temperature, time, and stoichiometry can influence yield and purity.

Chemical Reactions Analysis

1-(2-Chlorophenyl)-2-piperazin-1-ylethanone dihydrochloride can undergo various chemical reactions, including hydrolysis, reduction, and condensation reactions. The presence of the carbonyl group in the molecule makes it susceptible to nucleophilic attack, while the piperazine ring nitrogen atoms can participate in ring-opening or ring-expansion reactions []. The chlorine atom can also undergo substitution reactions, allowing for the introduction of different substituents to explore structure-activity relationships.

Mechanism of Action

The mechanism of action for 1-(2-Chlorophenyl)-2-piperazin-1-ylethanone dihydrochloride is dependent on the specific biological target and context of the study. It has been investigated as a potential ligand for various receptors, including dopamine and serotonin receptors [, ]. Its pharmacological activity is attributed to its ability to interact with these receptors and modulate their signaling pathways. Further research is necessary to fully elucidate its mechanism of action in specific disease models.

Dopamine Receptor Studies

1-(2-Chlorophenyl)-2-piperazin-1-ylethanone dihydrochloride has been explored as a potential ligand for dopamine receptors, particularly the D4 receptor []. Researchers have investigated its binding affinity, selectivity, and functional activity at these receptors to understand its potential as a therapeutic agent for disorders involving dopaminergic pathways.

Structure-Activity Relationship Studies

This compound serves as a valuable scaffold for structure-activity relationship (SAR) studies in medicinal chemistry. By modifying its structure, researchers can investigate the impact of different substituents and structural motifs on its pharmacological properties []. This approach aids in identifying critical pharmacophores and optimizing drug candidates for specific therapeutic targets.

2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

  • Compound Description: This compound is a novel triazole-thione derivative. The paper focuses on its synthesis via a three-step protocol and structural characterization using various spectroscopic methods (HRMS, IR, 1H, and 13C NMR). []

N-(2-benzoyl-4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides

  • Compound Description: This series of compounds represents potential central nervous system (CNS) agents, specifically evaluated for anxiolytic and skeletal muscle relaxant activities. They were synthesized and their structures confirmed through various methods including TLC, IR, 1H NMR, 13C NMR, and elemental analysis. []

3-(2-Chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (Compound 6)

  • Compound Description: This compound demonstrated potent anticonvulsant activity in various epilepsy models, including maximal electroshock (MES), psychomotor, and subcutaneous pentylenetetrazole seizure tests. []
  • Compound Description: This compound is a novel 5-HT3 receptor antagonist. It demonstrated antidepressant- and anxiolytic-like effects in various rodent behavioral models of depression and anxiety. []

(E)-1-{4-(bis(4-methoxyphenyl)methyl)piperazin-1-yl}-3-(4-chlorophenyl)prop-2-en-1-one

  • Compound Description: This compound showed significant anti-ischemic activity in vivo, prolonging the survival time of mice subjected to acute cerebral ischemia. []

1-(3-chlorophenyl)piperazin-1-ium picrate–picric acid (2/1)

  • Compound Description: This compound is a salt complex that was structurally characterized by X-ray crystallography. []

N-{(2Z)-4-[4-(3-chlorophenyl)piperazin-1-yl]but-2-enyl}-1,8-naphthalimide

  • Compound Description: This compound is a naphthalimide derivative synthesized via a one-pot reaction. []

Trazodone (TRZ) or 2-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one

  • Compound Description: Trazodone is a well-known antidepressant drug that acts as a serotonin antagonist and reuptake inhibitor. []

2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol

  • Compound Description: This compound is an intermediate synthesized and characterized in the development of pharmaceutical agents. []

1-[[[5-(4-chlorophenyl)-2-furanyl]methylene]amino]- 3-[4-(4-methyl-1-piperazinyl)butyl]-2,4-imidazolidinedione dihydrochloride

  • Compound Description: This compound is an antifibrillary and antiarrhythmic agent. []

S 18126 ([2-[4-(2,3-dihydrobenzo[1,4]dioxin-6-yl)piperazin-1-yl methyl]indan-2-yl])

  • Compound Description: S 18126 is a potent, selective, and competitive antagonist at dopamine D4 receptors. []

2-[4-(4-chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine (FAUC 213)

  • Compound Description: This compound is a potent and selective dopamine D4 receptor antagonist. []

2-(6-(4-(3-chlorophenyl)piperazin-1-yl)hexyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one hydrochloride (7a·HCl)

  • Compound Description: This compound is an N-hexyl trazodone derivative with high affinity for 5-HT1A receptors. []
  • Compound Description: This compound is an N-hexyl trazodone derivative that acts as a dual 5-HT1A/5-HT7 receptor ligand. []

N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide

  • Compound Description: This benzamide derivative exhibits potent and selective dopamine D4 receptor binding. []

1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-(6-oxo-3,4-diphenyl-1,6-dihydropyridazin-1-yl)propan-1-one

  • Compound Description: The paper focuses on the crystal structure of this compound, determined using X-ray diffraction analysis. []

1-(2-(2-chlorophenyl)-2-(4-(2,3-dichlorophenyl)piperazin-1-yl)acetyl)thiosemicarbazide

  • Compound Description: This compound serves as a key intermediate in the synthesis of novel 1,3,4-thiadiazoles, 1,2,4-triazoles, and 1,3,4-oxadiazoles. []

2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester

  • Compound Description: This compound was synthesized and characterized using IR, 1H NMR, 13C NMR, and Mass Spectroscopy. []

(4-(Bis(4-Fluorophenyl)Methyl)Piperazin-1-yl)(Cyclohexyl)Methanone Hydrochloride (LDK1229)

  • Compound Description: LDK1229 is a cannabinoid CB1 receptor inverse agonist that belongs to the class of benzhydryl piperazine analogs. []

4-(3-chlorophenyl)-1-[4-(4-oxoquinazolin-3(4H)-yl)- butyl]piperazin-1-ium chloride trihydrate

  • Compound Description: The crystal structure of this compound was determined using X-ray crystallography. []

1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4- dihydro-5-methoxy-2(1H)-quinolinone hydrochloride (34b)

  • Compound Description: This compound belongs to a series of 1-[omega-(4-substituted phenyl-1-piperazinyl)alkyl]-3, 4-dihydro-2(1H)-quinolinone derivatives synthesized and evaluated for their central nervous system-stimulating activity. []

6-butyl-3,5,7-trimethyl-1-[[4-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]-5-thioxo-1,3,4-oxadiazol-2-yl]methoxy]pyrrolo[3,4-d]pyridazin-4-one (Compound 10b)

  • Compound Description: This compound is a novel 1,3,4-oxadiazole derivative of pyrrolo[3,4-d]pyridazinone that demonstrated promising anti-inflammatory activity. []
  • Compound Description: This compound is another new 1,3,4-oxadiazole derivative of pyrrolo[3,4-d]pyridazinone with promising anti-inflammatory activity. []

2‐(4‐phenylpiperazin‐1‐ylmethyl)‐4‐phenylpyr‐rolo[1,2‐a]quinoxalinium oxalate (3a)

  • Compound Description: This compound is a new pyrroloquinoxaline derivative. []

6-acetyl-7-{4-[4-(3-bromophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one (Compound 4)

  • Compound Description: This coumarin derivative exhibits excellent activity for 5-HT1A receptors. []

6-acetyl-7-{4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one (Compound 7)

  • Compound Description: This coumarin derivative shows excellent activity for 5-HT1A receptors. []

1-(3-Chlorophenyl)piperazin-2-one

  • Compound Description: This compound served as a starting material in synthesizing a series of substituted 3-chlorophenylpiperazinone derivatives, which were evaluated for their cytotoxic activity against cancer cell lines. []

2-(2-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione (5e)

  • Compound Description: This piperazine-based phthalimide derivative demonstrated promising antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) []

α[2‐(3‐chlorophenyl)hydrazinylidene]‐5‐(1,1‐dimethylethyl)‐b‐oxo‐3‐isoxazolepropanenitrile

  • Compound Description: This compound acts as a cAMP exchange protein inhibitor. It was used in a study investigating the mechanism of action of Resolvin D2 on conjunctival goblet cells. []

2-(6-(4-(3-chlorophenyl)piperazin-1-yl)hexyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one (Ligand 10a)

  • Compound Description: This compound is a trazodone derivative that exhibits characteristics of a 5-HT1A receptor ligand. []
  • Compound Description: This compound is a potent and selective 5-HT7 receptor antagonist. []
  • Compound Description: R-VK4-40 is a newly developed dopamine D3 receptor antagonist with potential for treating opioid use disorder. []

(R)-N-(4-(4-(3-Chloro-5-ethyl-2-methoxyphenyl)piperazin-1-yl)-3-hydroxybutyl)-1H-indole-2-carboxamide (R-VK4-116)

  • Compound Description: R-VK4-116 is a new dopamine D3 receptor antagonist with potential for treating opioid and cocaine use disorders. []
  • Compound Description: CP-809,101 is a 5-HT2C receptor agonist. In a study, it unexpectedly increased renal proximal tubular cell (RPTC) respiration and peroxisome proliferator-activated receptor γ coactivator-1α (PGC-1α) mRNA expression, suggesting a role in mitochondrial biogenesis. []

5-chloro-2-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-9H-xanthen-9-one dihydrochloride (Compound 3)

  • Compound Description: This xanthone derivative displayed potent antibacterial activity against Staphylococcus epidermidis strains. []

1-ethyl-6-fluoro-7-¿4-[2-(4-chlorophenyl)-2-hydroxyiminoethyl]-1-piperazinyl¿-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid (3d)

  • Compound Description: This norfloxacin derivative demonstrated significant cytotoxic activity against renal cancer cell lines. []

[2-(2-aminophenoxy)-5-chlorophenyl]-piperazin-1-yl-methanone (Compound I)

  • Compound Description: This novel compound is a degradation product of the tricyclic antidepressant amoxapine (AMX) in artificial gastric juice. []

3-chloro-5-[(4-methylpiperazin-1-yl)methyl]-9H-xanthen-9-one dihydrochloride (HBK-5)

  • Compound Description: This xanthone derivative showed antidepressant-like activity in the forced swim test (FST) and tail suspension test (TST) and anxiolytic-like properties in the four-plate test in mice. []

Properties

CAS Number

1170128-33-2

Product Name

1-(2-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride

IUPAC Name

1-(2-chlorophenyl)-2-piperazin-1-ylethanone;dihydrochloride

Molecular Formula

C12H17Cl3N2O

Molecular Weight

311.6 g/mol

InChI

InChI=1S/C12H15ClN2O.2ClH/c13-11-4-2-1-3-10(11)12(16)9-15-7-5-14-6-8-15;;/h1-4,14H,5-9H2;2*1H

InChI Key

XODFOHBXWWFTLQ-UHFFFAOYSA-N

SMILES

C1CN(CCN1)CC(=O)C2=CC=CC=C2Cl.Cl.Cl

Canonical SMILES

C1CN(CCN1)CC(=O)C2=CC=CC=C2Cl.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.